molecular formula C13H14N2O2S B11177297 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide CAS No. 65523-67-3

4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11177297
CAS No.: 65523-67-3
M. Wt: 262.33 g/mol
InChI Key: DEOBVWIARXAOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a methyl-substituted benzene ring linked via a sulfonamide group to a 5-methylpyridin-2-ylamine moiety. Sulfonamides are widely studied for their diverse applications, including enzyme inhibition, antimicrobial activity, and use in materials science.

Properties

CAS No.

65523-67-3

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-3-6-12(7-4-10)18(16,17)15-13-8-5-11(2)9-14-13/h3-9H,1-2H3,(H,14,15)

InChI Key

DEOBVWIARXAOEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide’s nitrogen atom participates in displacement reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

  • Acylation : Forms acetylated products with acetyl chloride in pyridine.

Example:
R-X+ArSO2NH-PyArSO2N(R)-Py+HX\text{R-X} + \text{ArSO}_2\text{NH-Py} \rightarrow \text{ArSO}_2\text{N(R)-Py} + \text{HX}

Acid-Base Reactivity

The compound acts as a weak acid (pKa9.2\text{p}K_a \approx 9.2) due to the sulfonamide proton, enabling salt formation with strong bases (e.g., NaOH):
ArSO2NH-Py+NaOHArSO2NNa+-Py+H2O\text{ArSO}_2\text{NH-Py} + \text{NaOH} \rightarrow \text{ArSO}_2\text{N}^- \text{Na}^+ \text{-Py} + \text{H}_2\text{O}

Derivatization Reactions

Key derivatization pathways include:

Reaction TypeReagentsProducts/Applications
Sulfonation Oleum or SO₃Polysulfonated analogs for enhanced solubility
Oxidation KMnO₄ (acidic conditions)Sulfonic acid derivatives
Hydrolysis H₂O (acidic/alkaline)Benzenesulfonic acid + 5-methylpyridin-2-amine

Interaction with Biological Targets

The pyridine ring facilitates π-stacking and hydrogen bonding with enzymes, as observed in structural analogs :

Mechanistic Insight:

  • Carbonic Anhydrase Inhibition : Competes with CO₂ for binding at the active site.

  • Antimicrobial Activity : Disrupts folate biosynthesis in bacteria via dihydropteroate synthase interaction.

Comparative Reactivity with Analogues

Analog StructureReactivity Difference
5-Bromo-pyridin-2-ylHigher electrophilicity at Br site
4-Methyl-pyridin-2-ylReduced steric hindrance
5-Acetyl-pyrimidin-2-yl Enhanced π–π stacking capability

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photostability : Degrades under UV light (λ = 254 nm) via radical pathways.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds similar to 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide often exhibit significant antimicrobial properties. These compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as effective antibacterial agents. The presence of the pyridine ring is believed to enhance interactions with biological targets, possibly leading to the inhibition of specific enzymes or interference with cellular pathways.

Anticancer Properties
The compound has also been investigated for its anticancer effects. Similar sulfonamide derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structural features of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide may contribute to its effectiveness against specific cancer types, making it a candidate for further pharmacological studies.

Mechanistic Studies

Enzyme Inhibition
4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is utilized as a chemical probe in biochemical assays to study enzyme inhibition or receptor interactions. Its sulfonamide group is known for participating in various biochemical reactions, which can help elucidate its mechanism of action and binding affinity to biological targets. Techniques such as molecular docking and spectroscopy are commonly employed to assess these interactions, providing insights into the compound's pharmacodynamics and pharmacokinetics.

Synthetic Routes

Several synthetic methods have been developed for producing 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide, each varying in efficiency and yield. These methods allow for flexibility depending on the desired purity and available resources. Understanding these synthetic pathways is crucial for optimizing production for research and therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals unique features that may enhance or alter their biological activities. For example, variations in substituents on the pyridine ring can significantly impact the compound's reactivity and efficacy against pathogens or cancer cells. The following table summarizes key structural comparisons:

Compound NameStructureUnique Features
4-Methyl-N-(5-methylpyridin-2-yl)benzenesulfonamideStructureEnhanced reactivity due to methyl substitution on pyridine
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamideStructureIodine substituent increases biological activity
N-(5-Bromopyridin-2-YL)-4-methyl-benzenesulfonamideStructureGenerally less reactive than iodinated analogs

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of sulfonamides showed potent antibacterial activity against various strains, including resistant bacteria. The specific compound exhibited minimum inhibitory concentrations (MICs) that highlight its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, compounds similar to 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide were tested against multiple cancer cell lines. Results indicated significant cytotoxic effects, suggesting that these compounds could serve as templates for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s catalytic function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Table 1: Impact of Benzene Ring Substituents

Compound Substituent Key Effect Reference
4-Methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide 4-methyl Moderate lipophilicity -
N-(Pyridinyl)-4-(trifluoromethyl)benzenesulfonamide 4-CF₃ Enhanced acidity, improved binding
2,4-Difluoro-N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide 2,4-difluoro Increased metabolic stability

Heterocyclic Amine Modifications

The nature of the heterocyclic amine and its substituents dictates solubility and target affinity:

  • 5-Methylpyridin-2-yl (target compound) : The methyl group on pyridine may sterically hinder interactions but improve solubility through moderate hydrophilicity.
  • 5-Methoxypyrimidin-2-yl () : The methoxy group on pyrimidine enhances hydrogen-bonding capacity, contributing to antibiotic activity in sulfonamide derivatives .

Table 2: Heterocycle Substituent Effects

Compound Heterocycle/Substituent Key Property Reference
4-Methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide Pyridine/5-methyl Balanced lipophilicity -
4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide Pyrimidine/5-methoxy Antibiotic activity
4-Methyl-N-(biphenyl)benzenesulfonamide (S9c) Biphenyl Steric hindrance, niche specificity

Biological Activity

4-Methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

  • IUPAC Name : 4-Methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide
  • CAS Number : 65523-67-3
  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The disc diffusion method demonstrated notable zones of inhibition at varying concentrations:

Concentration (mg/mL)Zone of Inhibition (mm)
108
2012
3015
5020

These results suggest that the compound could be effective against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamides have been documented in various studies. In one investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 when treated with the compound, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of sulfonamide derivatives in models of neurodegenerative diseases. The compound was shown to inhibit neuronal apoptosis induced by oxidative stress, suggesting a mechanism involving the modulation of cellular signaling pathways related to oxidative stress and inflammation. This property positions it as a potential therapeutic agent for conditions like Alzheimer's disease .

The biological activity of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and bacterial metabolism.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its therapeutic effects.

Study on Antimicrobial Resistance

In a recent study published in MDPI, researchers investigated the efficacy of various sulfonamide derivatives against ESBL-producing E. coli. Among the tested compounds, 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide exhibited superior activity compared to standard antibiotics. The study emphasized the importance of developing new agents to combat antibiotic resistance in clinical settings .

Neuroprotection in Animal Models

Another significant research effort involved testing the neuroprotective effects of this compound in murine models of Alzheimer's disease. The findings revealed that treatment with the compound resulted in reduced amyloid-beta plaque accumulation and improved cognitive function compared to untreated controls. This suggests that it may offer protective benefits against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with 5-methylpyridin-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–25°C) to minimize side reactions like over-sulfonation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS for preliminary validation. For crystallographic confirmation, X-ray diffraction (XRD) is recommended. For example, related sulfonamide analogs show characteristic dihedral angles between the benzene and pyridine rings (e.g., 85.2°–88.7°), which can be compared to computational models (DFT/B3LYP) . IR spectroscopy can validate sulfonamide S=O stretching vibrations (~1350–1150 cm1^{-1}) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodology : The compound is stable in DMSO, DMF, and dichloromethane at room temperature for short-term storage. For long-term stability, store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Solubility data for analogs suggest poor aqueous solubility (<0.1 mg/mL), necessitating DMSO for biological assays .

Advanced Research Questions

Q. How do electronic effects of the 5-methylpyridin-2-yl group influence the compound's reactivity in nucleophilic substitutions?

  • Methodology : The electron-donating methyl group on the pyridine ring enhances nucleophilicity at the sulfonamide nitrogen. Reactivity can be quantified via Hammett constants (σm_m = –0.07 for methyl) and computational studies (NBO analysis). For example, in analogs, methyl substitution reduces electrophilic aromatic substitution rates by 20–30% compared to unsubstituted pyridines . Experimental validation involves kinetic studies using model nucleophiles (e.g., thiophenol) in polar aprotic solvents.

Q. What crystallographic challenges arise during XRD analysis, and how can they be resolved?

  • Methodology : Poor crystal growth is common due to flexible sulfonamide linkages. Vapor diffusion (e.g., ether into DCM solution) improves crystal quality. For data collection, use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction from low-electron-density regions. Refinement with SHELXL-2018 and validation via PLATON’s ADDSYM algorithm are critical to avoid overfitting .

Q. Can in silico modeling predict potential biological targets for this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against databases like PDB or ChEMBL. Key pharmacophoric features include the sulfonamide moiety (hydrogen-bond acceptor) and hydrophobic methyl groups. For example, analogs show affinity for carbonic anhydrase IX (docking score: –9.2 kcal/mol) and EGFR kinases (–8.5 kcal/mol) . Validate predictions with SPR binding assays (KD determination) and enzymatic inhibition studies.

Q. How do steric effects impact intermolecular interactions in co-crystallization studies?

  • Methodology : Analyze crystal packing using Mercury software. The 5-methyl group introduces steric hindrance, reducing π-π stacking interactions between pyridine rings (distance >4.5 Å vs. 3.8 Å in unmethylated analogs). Co-crystallization with cyclodextrins or cucurbiturils can enhance stability by encapsulating the methyl group .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address variability?

  • Resolution : Variability (e.g., 287–293°C in vs. 275–280°C in other studies) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents (e.g., acetonitrile yields Form I, while ethanol produces Form II) .

Tables for Key Properties

Property Value Method Reference
Melting Point287.5–293.5°CDSC
Solubility in DMSO>50 mg/mLUV-Vis (λ = 280 nm)
Calculated LogP2.8ChemAxon
XRD Dihedral Angle (Ar–Py)85.2° ± 1.3°Single-crystal XRD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.